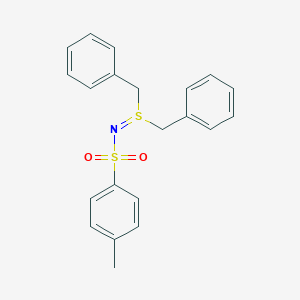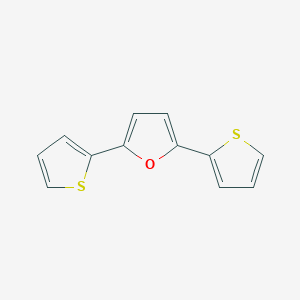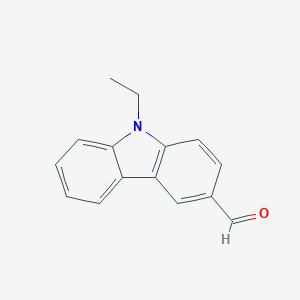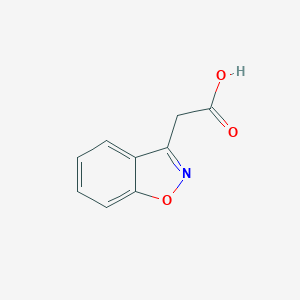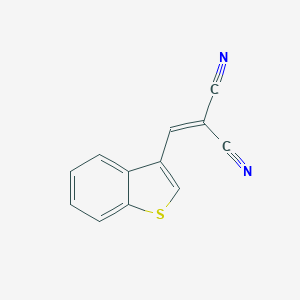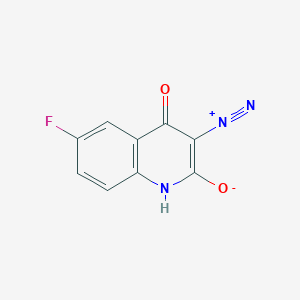
C.I. Direct Brown 58
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Direct Brown 58 is a chemical compound with the molecular formula C9H4FN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a diazonium group, a fluorine atom, and a quinolinone moiety.
Vorbereitungsmethoden
The synthesis of C.I. Direct Brown 58 typically involves the diazotization of 6-fluoro-4-oxo-1H-quinolin-2-ol. The reaction conditions often include the use of nitrous acid (HNO2) in an acidic medium, such as hydrochloric acid (HCl), to convert the amino group into a diazonium group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
C.I. Direct Brown 58 undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted quinoline derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite (NaNO2), hydrochloric acid (HCl), and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
C.I. Direct Brown 58 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Wirkmechanismus
The mechanism of action of C.I. Direct Brown 58 involves its ability to undergo diazonium coupling reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems. For example, some derivatives may inhibit bacterial enzymes or interfere with DNA replication in cancer cells.
Vergleich Mit ähnlichen Verbindungen
C.I. Direct Brown 58 can be compared with other diazonium compounds and quinoline derivatives. Similar compounds include:
3-diazonio-4-oxo-1H-quinolin-2-olate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-fluoro-4-oxo-1H-quinolin-2-ol: Lacks the diazonium group, which limits its ability to participate in diazonium coupling reactions.
4-oxo-1H-quinolin-2-olate: Lacks both the fluorine atom and the diazonium group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of a diazonium group and a fluorine atom, which imparts distinct reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
6426-59-1 |
|---|---|
Molekularformel |
C9H4FN3O2 |
Molekulargewicht |
205.15 g/mol |
IUPAC-Name |
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate |
InChI |
InChI=1S/C9H4FN3O2/c10-4-1-2-6-5(3-4)8(14)7(13-11)9(15)12-6/h1-3H,(H-,12,14,15) |
InChI-Schlüssel |
VNQQLHXLCIQNRP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |
Key on ui other cas no. |
6426-59-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


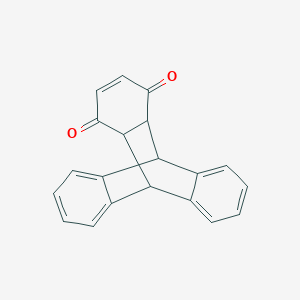
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)

![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
